molecular formula C18H21N3O3S B11436900 8-(4-ethoxy-3-methoxyphenyl)-3-methyl-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

8-(4-ethoxy-3-methoxyphenyl)-3-methyl-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11436900
M. Wt: 359.4 g/mol
InChI Key: DPXAWTNSKFEZNM-UHFFFAOYSA-N
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Description

8-(4-ethoxy-3-methoxyphenyl)-3-methyl-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex heterocyclic compound. This compound is characterized by its unique structure, which includes a pyrido[2,1-b][1,3,5]thiadiazine core fused with various functional groups such as ethoxy, methoxy, and carbonitrile. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-ethoxy-3-methoxyphenyl)-3-methyl-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[2,1-b][1,3,5]thiadiazine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminopyridine with thiocarbonyl compounds can lead to the formation of the thiadiazine ring.

    Functional Group Introduction: The introduction of ethoxy and methoxy groups can be achieved through nucleophilic substitution reactions. For instance, the reaction of the intermediate compound with ethyl iodide and sodium methoxide can introduce the ethoxy and methoxy groups, respectively.

    Carbonitrile Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-(4-ethoxy-3-methoxyphenyl)-3-methyl-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the thiadiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide or ethyl iodide can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

8-(4-ethoxy-3-methoxyphenyl)-3-methyl-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 8-(4-ethoxy-3-methoxyphenyl)-3-methyl-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4-ethoxy-3-methoxyphenyl)-3-methyl-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H21N3O3S

Molecular Weight

359.4 g/mol

IUPAC Name

8-(4-ethoxy-3-methoxyphenyl)-3-methyl-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C18H21N3O3S/c1-4-24-15-6-5-12(7-16(15)23-3)13-8-17(22)21-10-20(2)11-25-18(21)14(13)9-19/h5-7,13H,4,8,10-11H2,1-3H3

InChI Key

DPXAWTNSKFEZNM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2CC(=O)N3CN(CSC3=C2C#N)C)OC

Origin of Product

United States

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